2-(3-Nitrophenyl)isonicotinic acid
Overview
Description
2-(3-Nitrophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a nitrophenyl group attached to the second position of the isonicotinic acid structure
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the mycobacterial enzyme katg . This enzyme plays a crucial role in the biosynthesis of mycolic acid, a key component of the mycobacterial cell wall .
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the biosynthesis of mycolic acid . It is a prodrug that must be activated by bacterial catalase, specifically associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Nitrile synthesis in biological systems, such as microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde and hydrogen cyanide to cyanohydrins .
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to have good bioavailability and is well-absorbed orally . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties can be influenced by factors such as age, nutritional status, and genetic polymorphisms .
Result of Action
Isoniazid, a derivative of isonicotinic acid, is known to be bacteriostatic for non-dividing bacilli and bactericidal for rapidly dividing microorganisms .
Action Environment
It is known that the suzuki–miyaura coupling reaction, which involves organoboron reagents, is influenced by the mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)isonicotinic acid typically involves the following steps:
Nitration of Phenyl Isonicotinic Acid: The starting material, phenyl isonicotinic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the meta position of the phenyl ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)isonicotinic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) with appropriate catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-Aminophenyl)isonicotinic acid.
Substitution: Halogenated derivatives of this compound.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
2-(3-Nitrophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in organic synthesis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may serve as leads for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Uniqueness
2-(3-Nitrophenyl)isonicotinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-nitrophenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-4-5-13-11(7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGOWIPIPLEXPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611262 | |
Record name | 2-(3-Nitrophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-20-5 | |
Record name | 2-(3-Nitrophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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